Cas no 2034501-09-0 (1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine)
![1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine structure](https://www.kuujia.com/scimg/cas/2034501-09-0x500.png)
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine
- 1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine
- 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
-
- Inchi: 1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2
- InChI Key: BBJCPBRCEJJABO-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])C([H])([H])N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N1C([H])([H])C([H])([H])N(C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 377
- XLogP3: 3
- Topological Polar Surface Area: 19
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3395-0082-4mg |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine |
2034501-09-0 | 4mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3395-0082-20mg |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine |
2034501-09-0 | 20mg |
$148.5 | 2023-09-11 | ||
Life Chemicals | F3395-0082-10mg |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine |
2034501-09-0 | 10mg |
$118.5 | 2023-09-11 | ||
Life Chemicals | F3395-0082-15mg |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine |
2034501-09-0 | 15mg |
$133.5 | 2023-09-11 | ||
Life Chemicals | F3395-0082-2mg |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine |
2034501-09-0 | 2mg |
$88.5 | 2023-09-11 | ||
Life Chemicals | F3395-0082-5μmol |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine |
2034501-09-0 | 5μmol |
$94.5 | 2023-09-11 | ||
Life Chemicals | F3395-0082-10μmol |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine |
2034501-09-0 | 10μmol |
$103.5 | 2023-09-11 | ||
Life Chemicals | F3395-0082-20μmol |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine |
2034501-09-0 | 20μmol |
$118.5 | 2023-09-11 | ||
Life Chemicals | F3395-0082-1mg |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine |
2034501-09-0 | 1mg |
$81.0 | 2023-09-11 | ||
Life Chemicals | F3395-0082-25mg |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine |
2034501-09-0 | 25mg |
$163.5 | 2023-09-11 |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine Related Literature
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
Research Brief on 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine (CAS: 2034501-09-0)
The compound 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine (CAS: 2034501-09-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the structural uniqueness of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine, which combines a piperazine core with a tetrahydropyran (oxane) moiety. This hybrid structure is believed to enhance its binding affinity to specific biological targets, particularly in the central nervous system (CNS). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent activity as a serotonin receptor modulator, with promising implications for treating neuropsychiatric disorders such as depression and anxiety.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 2034501-09-0. A novel catalytic method utilizing palladium-based catalysts was reported in Organic Letters (2024), achieving a 78% yield with minimal byproducts. This method addresses previous challenges related to stereoselectivity and scalability, making the compound more accessible for preclinical studies.
Pharmacokinetic studies of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine have revealed favorable properties, including high blood-brain barrier permeability and metabolic stability. Research published in Drug Metabolism and Disposition (2023) identified its primary metabolic pathways, which involve hepatic CYP3A4-mediated oxidation. These findings are critical for designing future clinical trials and optimizing dosing regimens.
Emerging applications of this compound extend beyond CNS disorders. A 2024 preprint on bioRxiv reported its potential as an anti-inflammatory agent, with in vitro studies showing inhibition of NF-κB signaling. Additionally, computational docking studies suggest possible interactions with oncology targets, though experimental validation is pending. These diverse applications underscore the versatility of 2034501-09-0 in drug development.
In conclusion, 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine represents a promising scaffold for multifunctional therapeutics. Ongoing research aims to elucidate its structure-activity relationships and explore its efficacy in disease models. Collaborative efforts between academic and industrial researchers are expected to accelerate its translation into clinical candidates in the coming years.
2034501-09-0 (1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine) Related Products
- 1564677-76-4(2-{(9H-fluoren-9-yl)methoxycarbonyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid)
- 2171744-19-5(5-(2,3-dimethylthiomorpholin-4-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid)
- 94015-05-1(4-methylpyridine-3-carboxylic acid hydrochloride)
- 175217-20-6(Silthiofam)
- 686744-05-8(2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-2-(trifluoromethyl)phenylacetamide)
- 286-18-0(7-Azabicyclo[4.1.0]heptane)
- 1203182-88-0(1-benzyl-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea)
- 1503816-02-1(1-tert-butyl-1H-pyrazole-5-carboxylic acid)
- 1361797-95-6(2',6'-Dichloro-2-fluoro-biphenyl-3-carbonitrile)
- 947-60-4(1,2,8-Trihydroxybenzo7annulen-9-one)



